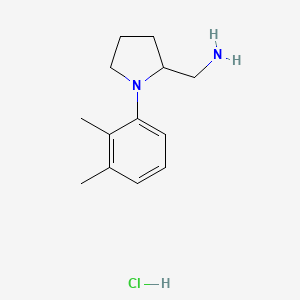
(+-)-1-(2,3-Dimethylphenyl)-2-pyrrolidinemethanamine monohydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(±)-1-(2,3-Dimethylphenyl)-2-pyrrolidinemethanamine monohydrochloride is a chemical compound with the molecular formula C13H20N2·HCl.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (±)-1-(2,3-Dimethylphenyl)-2-pyrrolidinemethanamine monohydrochloride typically involves the reaction of 2,3-dimethylbenzaldehyde with pyrrolidine in the presence of a reducing agent. The reaction conditions often include:
Solvent: Common solvents used are ethanol or methanol.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
Catalysts: Acidic catalysts like hydrochloric acid are often used to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable methods such as continuous flow synthesis, which allows for better control over reaction conditions and higher yields. The use of automated reactors and advanced purification techniques like crystallization and chromatography ensures the production of high-purity compounds .
化学反应分析
Types of Reactions
(±)-1-(2,3-Dimethylphenyl)-2-pyrrolidinemethanamine monohydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into secondary amines.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reducing Agents: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution Reagents: Alkyl halides or acyl chlorides are often used for substitution reactions.
Major Products
The major products formed from these reactions include N-oxides, secondary amines, and various substituted derivatives, depending on the specific reagents and conditions used .
科学研究应用
(±)-1-(2,3-Dimethylphenyl)-2-pyrrolidinemethanamine monohydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and as a precursor in various chemical processes .
作用机制
The mechanism of action of (±)-1-(2,3-Dimethylphenyl)-2-pyrrolidinemethanamine monohydrochloride involves its interaction with specific molecular targets. It is believed to act on neurotransmitter systems, particularly by modulating the activity of certain receptors and enzymes. The exact pathways and molecular targets are still under investigation, but it is known to influence the central nervous system .
相似化合物的比较
Similar Compounds
Pyrrolidine: A simpler analog with a similar nitrogen-containing ring structure.
Pyrrolidinone: Another related compound with a lactam ring.
Pyrrolopyrazine: A more complex derivative with additional nitrogen atoms in the ring structure.
Uniqueness
(±)-1-(2,3-Dimethylphenyl)-2-pyrrolidinemethanamine monohydrochloride is unique due to its specific substitution pattern on the phenyl ring and the presence of the pyrrolidine moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
属性
CAS 编号 |
142469-66-7 |
|---|---|
分子式 |
C13H21ClN2 |
分子量 |
240.77 g/mol |
IUPAC 名称 |
[1-(2,3-dimethylphenyl)pyrrolidin-2-yl]methanamine;hydrochloride |
InChI |
InChI=1S/C13H20N2.ClH/c1-10-5-3-7-13(11(10)2)15-8-4-6-12(15)9-14;/h3,5,7,12H,4,6,8-9,14H2,1-2H3;1H |
InChI 键 |
USYAZYKVOQINQE-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=CC=C1)N2CCCC2CN)C.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




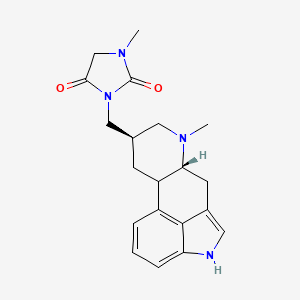
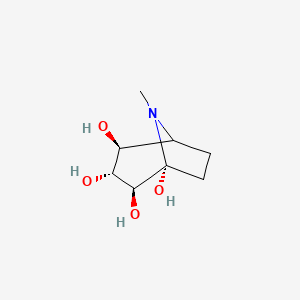
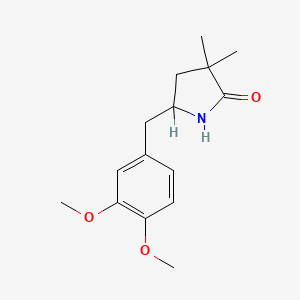
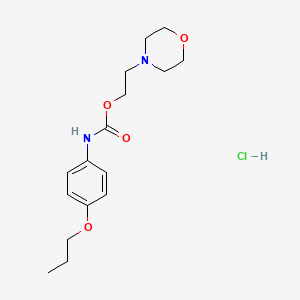

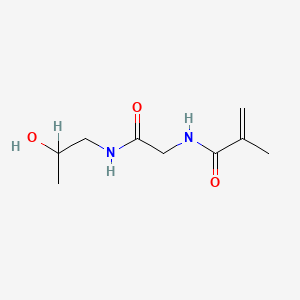
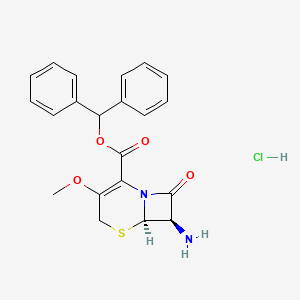
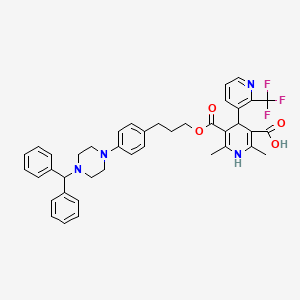
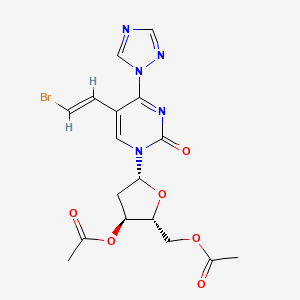
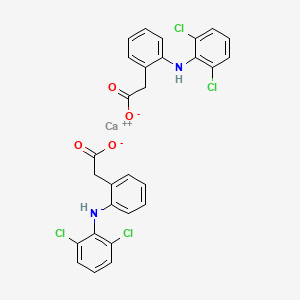
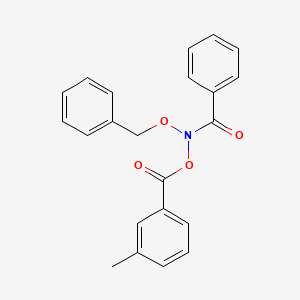
![4-[2-[2-(4-chlorophenyl)-3-(3,4-dimethoxyphenyl)pyrrolo[1,2-a]benzimidazol-4-yl]ethyl]morpholine;sulfuric acid](/img/structure/B12721997.png)
